molecular formula C16H21F B12574181 Benzene, 1-(1-decynyl)-2-fluoro- CAS No. 295323-18-1

Benzene, 1-(1-decynyl)-2-fluoro-

Cat. No.: B12574181
CAS No.: 295323-18-1
M. Wt: 232.34 g/mol
InChI Key: DKWXRMMEUZDXGW-UHFFFAOYSA-N
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Description

Benzene, 1-(1-decynyl)-2-fluoro- is an organic compound characterized by the presence of a benzene ring substituted with a 1-decynyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-decynyl)-2-fluoro- typically involves the coupling of a fluorobenzene derivative with a 1-decynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of a fluorobenzene with a terminal alkyne (1-decynyl) in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of Benzene, 1-(1-decynyl)-2-fluoro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions and ensure high yield and purity of the product.

Types of Reactions:

    Substitution Reactions: Benzene, 1-(1-decynyl)-2-fluoro- can undergo electrophilic aromatic substitution reactions where the fluorine atom or the 1-decynyl group can be replaced by other substituents.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the alkyne group can lead to the formation of alkenes or alkanes.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) under high pressure.

Major Products:

    Substitution: Products include halogenated or nitrated derivatives.

    Oxidation: Products include alcohols, ketones, or carboxylic acids.

    Reduction: Products include alkenes or alkanes depending on the extent of reduction.

Scientific Research Applications

Benzene, 1-(1-decynyl)-2-fluoro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-decynyl)-2-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards its target. The alkyne group can participate in reactions that modify the target molecule, leading to changes in its activity or function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    Benzene, 1-decynyl-: Lacks the fluorine atom, which can affect its reactivity and interactions.

    Fluorobenzene: Lacks the 1-decynyl group, which can influence its physical and chemical properties.

    Phenylacetylene: Contains an alkyne group but lacks the fluorine substitution.

Uniqueness: Benzene, 1-(1-decynyl)-2-fluoro- is unique due to the combination of the fluorine atom and the 1-decynyl group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

295323-18-1

Molecular Formula

C16H21F

Molecular Weight

232.34 g/mol

IUPAC Name

1-dec-1-ynyl-2-fluorobenzene

InChI

InChI=1S/C16H21F/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17/h10-11,13-14H,2-8H2,1H3

InChI Key

DKWXRMMEUZDXGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC1=CC=CC=C1F

Origin of Product

United States

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